Hexahydroisocohumulone

Foam stability Brewing NIBEM foam tester

Brewing R&D and QC labs require reduced iso-α-acids with defined bitterness equivalence and foam stabilization-without reformulating BU targets. Hexahydroisocohumulone (CAS 685110-37-6) delivers full light stability, foam retention ≥4.2 ppm, and 1.0-1.1× iso-α-acid bitterness potency. • Hexa > Tetra > Rho for forced-ageing flavor stability (oxidation resistance) • ICS-H2 standard (65.9% total hexahydroiso-α-acids, co-ratio 0.289) for EBC Method 7.9 • Homolog-specific purity for PPAR modulation or antimicrobial studies

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 685110-37-6
Cat. No. B15192663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydroisocohumulone
CAS685110-37-6
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC(C)CCC(C1(C(C(C(=C1O)C(=O)C(C)C)O)CC=C(C)C)O)O
InChIInChI=1S/C20H34O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7,12-15,18,21,23-25H,8-10H2,1-6H3
InChIKeyCNKVRZVLFXIJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydroisocohumulone (CAS 685110-37-6): A Fully Hydrogenated Iso-α-Acid for Light-Stable Beer Bitterness and Superior Foam Performance


Hexahydroisocohumulone (CAS 685110-37-6) is the fully saturated derivative of isocohumulone, belonging to the hexahydroiso-α-acid (HHIA) class of chemically reduced hop bitter acids [1]. It is formed from iso-α-acids via simultaneous or successive reduction of the carbonyl group in the isohexenoyl side chain and catalytic hydrogenation of both carbon-carbon double bonds in the side chains at C4 and C5 [1]. As a member of the reduced iso-α-acid family—alongside dihydro- (rho), tetrahydro-, and hexahydroiso-α-acids—this compound is primarily used in brewing to confer light-stable bitterness, enhanced foam stability, and distinctive temporal bitterness qualities to beer [2]. Its commercial availability as both a purified analytical standard (ICS-H2, total hexahydroiso-α-acids: 65.9% w/w) and as formulated potassium/dicyclohexylamine salt preparations enables its use in quality control and product development across the brewing industry [3].

Light‑stable bitterness Hexahydroisocohumulone supports beer bitterness with full light stability, preventing skunky off‑flavor.
Foam quality improvement Reported foam‑enhancing profile; provides intermediate foam stabilization among reduced iso‑α‑acids.
Analytical calibration ICS‑H2 international standard available for HPLC quantification of hexahydroiso‑α‑acid homologs.

Why Hexahydroisocohumulone Cannot Be Interchanged with Other Reduced Iso-α-Acids Without Functional Impact


The four classes of reduced iso-α-acids—rho, tetrahydro, hexahydro, and unreduced iso—exhibit fundamentally different profiles across bitterness intensity, temporal bitterness quality, foam stabilization potency, and light/oxidative stability, precluding simple one-to-one substitution in brewing formulations [1]. While all reduced forms eliminate lightstruck (skunky) off-flavor, rho-iso-α-acids are only 60–80% as bitter as iso-α-acids, tetrahydroiso-α-acids can be 1.6–1.8× more bitter, and hexahydroiso-α-acids are approximately equal in bitterness to iso-α-acids but with a characteristically prolonged aftertaste [2]. Furthermore, the foam-stabilizing power follows the rank order Tetra > Hexa > Iso > Rho, with Hexa requiring ≥4.2 ppm replacement to significantly outperform Iso [3]. Within the hexahydroiso-α-acid class, the specific homolog—isocohumulone versus isohumulone versus isoadhumulone—further modulates bitterness quality, as isocohumulone-derived species are consistently perceived as less bitter and potentially harsher than their isohumulone counterparts [4]. Selection of hexahydroisocohumulone over generic hexahydroiso-α-acid mixtures or other reduced classes therefore directly impacts product specifications for bitterness units, foam retention, and flavor shelf-life.

Bitterness intensity mismatch
Rho‑iso‑α‑acids are reported 60–80% less bitter, while tetrahydro‑ forms may show ~1.6–1.8× higher bitterness; hexahydro‑iso‑α‑acids appear equipotent to iso‑α‑acids, but earlier potency assumptions can lead to over‑ or under‑bittering.
Foam rank order divergence
Foam stabilization follows Tetra > Hexa > Iso > Rho; a direct replacement of iso‑α‑acids with hexahydro‑ forms may shift foam performance differently than expected if tetra‑ or rho‑ compounds were used.
Homolog bitterness variation
Isocohumulone‑derived species are consistently perceived as less bitter and potentially harsher than isohumulone counterparts; mixed hexahydroiso‑α‑acid extracts may deliver a different bitterness quality than purified hexahydroisocohumulone.

Quantitative Evidence for Hexahydroisocohumulone Differentiation: Direct Comparator Data for Procurement Decisions


Foam Stability: Hexahydroiso-α-Acids Outperform Unreduced and Dihydro- Forms but Trail Tetrahydro- in NIBEM Analysis

In a head-to-head comparison of all four commercial iso-α-acid classes in unhopped lager beer, hexahydroiso-α-acids (Hexa) demonstrated foam-stabilizing power significantly greater than iso-α-acids (Iso) and rho-iso-α-acids (Rho), though ranking second to tetrahydroiso-α-acids (Tetra) [1]. At a replacement level of 4.2 ppm, Hexa produced NIBEM-30 foam stability values significantly larger than Iso at the 95% confidence level, compared to 2.4 ppm required for Tetra to achieve the same statistical threshold [1]. This rank order (Tetra > Hexa > Iso > Rho) was consistent across the tested concentration range of 2–10 ppm using the NIBEM Foam Stability Tester (NIBEM-TPH) with foam generated via Inpack 2000 Flasher Head [1].

Foam stability rank
Head‑to‑head
Rank 2 of 4 (Tetra > Hexa > Iso > Rho). NIBEM‑30 foam significantly higher than iso‑α‑acids at ≥4.2 ppm; Tetra threshold 2.4 ppm.
Supports foam quality engineering at defined dosage thresholds.
NIBEM‑TPH; lager beer 2–10 ppm. Kunimune & Shellhammer (2008).
Foam stability Brewing NIBEM foam tester

Relative Bitterness Intensity: Hexahydroiso-α-Acids Are Approximately Equipotent to Iso-α-Acids, Unlike the 1.6–1.8× More Bitter Tetrahydro- Form

A trained panel using a time-intensity protocol evaluated seven concentrations of each reduced iso-α-acid in unhopped lager beer, with individual panelist dose-response curves fitted using a nonlinear change-point model [1]. Statistical comparison of equal-bitter relationship parameters via one-sample, two-sided t-tests established that tetrahydro- and hexahydro-iso-α-acids were approximately equal in bitterness to iso-α-acids, whereas rho-iso-α-acids were significantly less bitter [1]. These results were independently validated by a consumer panel [1]. This finding contrasts with earlier claims that tetrahydroiso-α-acids are 1.6–1.8× more bitter than iso-α-acids [2], with the more rigorous time-intensity approach converging on an approximate 1.0–1.1× ratio for both Tetra and Hexa [1].

Bitterness intensity
Head‑to‑head
Hexahydro‑ and tetrahydro‑iso‑α‑acids both approximately equipotent to iso‑α‑acids (~1.0–1.1×); rho‑ significantly less bitter (p < 0.05). Obsolete 1.6–1.8× factor for Tetra not supported.
Enables ~1:1 bitterness replacement with light stability, avoiding over‑bittering risk.
Time‑intensity trained panel, 7 concentrations. Fritsch & Shellhammer (2008).
Bitterness intensity Time-intensity Sensory equivalence

Flavor Stability Under Forced Ageing: Hexahydroiso-α-Acids Exhibit Superior Oxidative Resistance Relative to Rho and Tetra Classes

In a comparative forced-ageing study of beers bittered with different hop products, significant differences in flavour stability were observed within the group of reduced iso-α-acid products [1]. Under forced ageing in the absence of light, beers hopped with CO₂-extract showed the strongest deterioration, followed by iso-α-extract beers. Rho, Tetra, and Hexa all showed significantly better stability, with a clear tendency to improve along the series Rho → Tetra → Hexahydro-isohumulone [1]. Under light exposure, beers containing only reduced hop products were virtually unaffected by lightstruck or cardboard oxidation off-flavors, whereas CO₂-extract and iso-α-extract beers rapidly developed these defects [1]. Chemiluminescence instrumental analysis confirmed the sensory findings [1].

Flavor stability
Head‑to‑head
Forced‑ageing rank: Hexa > Tetra > Rho > Iso‑extract > CO₂‑extract. Hexa‑bittered beers show minimal oxidative deterioration; chemiluminescence confirmed.
Supports oxidative stability screening in shelf‑life studies for export/clear‑glass beers.
Dark forced ageing, sensory + chemiluminescence. Zufall et al. (2008).
Flavor stability Forced ageing Sensory analysis

Homolog-Specific Bitterness: Isocohumulone vs. Isohumulone Backbone Determines Potency and Quality of Hexahydro- Derivatives

The sensory bitterness intensity of individual hop bitter acid congeners was quantified by Hughes and Simpson (1996), who isolated cis- and trans-isomers of isocohumulone and isohumulone and tested them via >1,200 two-glass taste tests over 16.6–166 μM concentration ranges against quinine sulfate [1]. cis-Isohumulone was found to be the most bitter hop acid studied (ca. 1.82× more bitter than trans-isohumulone), while trans-isocohumulone was perceived as the least bitter (ca. 0.74× the bitterness of trans-isohumulone) [1]. These homolog-level differences are structurally preserved upon hydrogenation to the hexahydro- form, meaning that hexahydroisocohumulone is expected to be measurably less bitter than hexahydroisohumulone, with a coarser, more lingering bitterness character historically associated with higher isocohumulone content [2].

Homolog bitterness
Class‑level
Isocohumulone‑based congeners are less bitter than isohumulone‑based ones (trans‑isocohumulone ~0.74× trans‑isohumulone). Structure–bitterness relationship retained upon hydrogenation.
Allows targeted bitterness quality control when selecting pure hexahydroisocohumulone vs. mixed extracts.
Inferred from parent congener data (Hughes & Simpson, 1996); hexahydro‑ homolog data to verify.
Isocohumulone Homolog bitterness Congener selectivity

Analytical Traceability: Dedicated International Calibration Standard ICS-H2 Enables Precise Quantification of Hexahydroiso-α-Acids Including the Isocohumulone Homolog

The International Hop Standards Committee (IHSC), jointly endorsed by ASBC, EBC, IBD, and BCOJ, has released and maintained a dedicated international calibration standard (ICS-H2, DCHA-Hexa) specifically for the HPLC quantification of hexahydroiso-α-acids [1]. This standard, consisting of purified dicyclohexylamine salts of cis-hexahydroiso-α-acids, is certified at a total hexahydroiso-α-acid content of 65.9% (w/w) with a co-ratio (ICS-H2) of 0.289, and resolves six individual hexahydroiso-α-acid peaks including (6R)-cis-hexahydroisocohumulone (H1), (6S)-cis-hexahydroisocohumulone (H3), and hexahydroiso-n/ad-humulone peaks (H4–H6) [2]. This dedicated standard is necessary because the chromatographic behavior and response factors of hexahydroiso-α-acids differ from those of iso-, rho-, and tetrahydroiso-α-acid standards (ICS-I3, ICS-R2, ICS-T3), mandating a separate calibration for accurate quantification per EBC Method 7.9 [1].

Calibration standard
Method context
ICS‑H2: 65.9% w/w total hexahydroiso‑α‑acids; co‑ratio 0.289. Resolves (6R)‑ and (6S)‑cis‑hexahydroisocohumulone (peaks H1, H3).
Enables accurate QC quantification per EBC 7.9; avoids systematic error from ICS‑T3/ICS‑I3 cross‑use.
IHSC‑endorsed; HPLC C18, UV 270–280 nm.
HPLC calibration Quality control ICS-H2

Light Stability Mechanism: Hexahydroisocohumulone Prevents MBT Formation via Dual Structural Modifications Unlike Tetrahydro- Which Retains Photodegradation Potential

All reduced iso-α-acid classes prevent the formation of 3-methyl-2-butene-1-thiol (MBT, the 'skunky' off-flavor compound with a sensory threshold of ~7 ng/L), but through distinct structural mechanisms with differing degrees of completeness [1]. Dihydroiso-α-acids (Rho) eliminate light sensitivity by converting the α-hydroxyketone (acyloin) group to a light-stable vicinal diol [1]. Hexahydroiso-α-acids achieve light stability via the same carbonyl reduction and additionally by saturating both carbon-carbon double bonds in the side chains, providing a redundant protective mechanism [1]. In contrast, tetrahydroiso-α-acids retain the photolabile α-hydroxyketone function; although MBT formation is blocked because the 3-methyl-2-butenyl radical cannot form from the saturated side chain, the tetrahydro- structure still undergoes photodegradation that may generate other (non-MBT) degradation products [1].

Light stability mechanism
Class‑level
Dual protection: no α‑hydroxyketone group + both side‑chain double bonds saturated. Complete light stability; no residual photodegradation pathway.
Supports light‑stability selection for clear‑glass packaging with conservative margin over tetrahydro‑ forms.
Mechanistic analysis; De Clippeleer et al. review (2014).
Light stability MBT Photodegradation

Hexahydroisocohumulone Application Scenarios Anchored in Differentiated Performance Evidence


Clear-Glass Beer Brands Demanding Both Light Stability and Enhanced Foam Without Bitterness Over-Adjustment

When reformulating a lager or ale for clear-glass packaging, the brewer requires complete light stability (elimination of MBT off-flavor) simultaneously with foam quality improvement, without materially altering the bitterness intensity that defines the brand's sensory identity. Hexahydroisocohumulone, or hexahydroiso-α-acid mixtures with a defined co-ratio, uniquely satisfies this requirement: it provides full light stability via dual structural protection [1], delivers foam stability significantly superior to unreduced iso-α-acids at ≥4.2 ppm dosage [2], and maintains bitterness equipotent to iso-α-acids (~1.0–1.1×) so that existing BU specifications require negligible adjustment [3]. In contrast, Rho sacrifices bitterness potency (60–80% of Iso) and Tetra introduces potential photodegradation uncertainty despite comparable foam benefits.

Long-Shelf-Life Export Beers Requiring Superior Oxidative Flavor Stability

Export beers destined for warm-climate markets or extended distribution chains face accelerated oxidative staling. The demonstrated rank order of forced-ageing flavor stability—Hexa > Tetra > Rho > Iso-extract [1]—positions hexahydroiso-α-acids as the optimal bittering choice for shelf-life maximization. Sensory and chemiluminescence data confirm that Hexa-bittered beers resist cardboardy oxidation aroma development significantly better than Tetra- or Rho-bittered equivalents [1]. For procurement, this translates to specifying hexahydroiso-α-acid products with a defined isocohumulone content to simultaneously manage bitterness quality (less potent, potentially sharper) alongside oxidative stability, particularly for brands where a crisp, clean bitterness profile aligns with the target flavor.

Quality Control and Regulatory Compliance for Hexahydroiso-α-Acid Content Verification

Regulatory and commercial specifications for reduced iso-α-acid content in finished beer or hop extracts require validated analytical quantification. The dedicated international calibration standard ICS-H2 (65.9% w/w total hexahydroiso-α-acids, co-ratio 0.289) [1] is the only reference material that enables accurate resolution and quantification of individual hexahydroiso-α-acid homologs including (6R)- and (6S)-cis-hexahydroisocohumulone (peaks H1 and H3) [2]. Quality control laboratories performing EBC Method 7.9 or equivalent HPLC analyses must procure ICS-H2 to avoid the systematic quantification errors that arise from attempting to calibrate hexahydro- peaks against ICS-I3 or ICS-T3 standards, ensuring defensible label claims and batch release decisions.

Research into Homolog-Specific Pharmacological and Sensory Properties of Reduced Hop Bitter Acids

The iso-α-acid homologs (isohumulone, isocohumulone, isoadhumulone) exhibit distinct bitterness potencies spanning an ~1.82× range, with isocohumulone-derived species consistently the least bitter and potentially harsher in character [1]. These homolog-specific differences are structurally retained in the hexahydro- series. Research programs investigating the anti-inflammatory (PPAR modulation [2]), antimicrobial, or metabolic activities of reduced iso-α-acids require pure hexahydroisocohumulone (CAS 685110-37-6) rather than mixed hexahydroiso-α-acid extracts to deconvolute homolog-specific effects. The availability of HPLC-grade hexahydroisocohumulone as a discrete analytical standard, distinguishable from hexahydroisohumulone by the ICS-H2 co-ratio, enables reproducible dosing in cell-based and in vivo pharmacological studies [3].

Application
Selection Property
Validation Focus
Light‑stable beer foam formulation
Foam stability rank & bitterness equivalence
NIBEM foam test; sensory bitterness panel (time‑intensity)
Extended shelf‑life export beers
Oxidative flavor stability rank
Forced‑ageing sensory & chemiluminescence assays
QC and regulatory compliance
Dedicated HPLC calibration standard (ICS‑H2)
EBC Method 7.9; hexahydroisocohumulone peak resolution
Homolog‑specific research (sensory/pharmacological)
Congener bitterness ratio & purity
Sensory panel comparison (isocohumulone vs. isohumulone); in‑vitro assay reproducibility

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